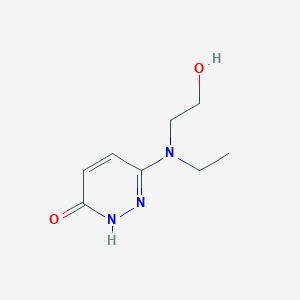

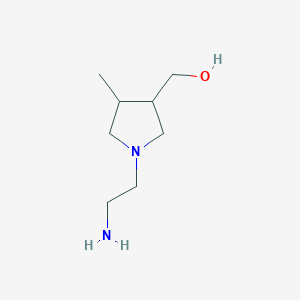

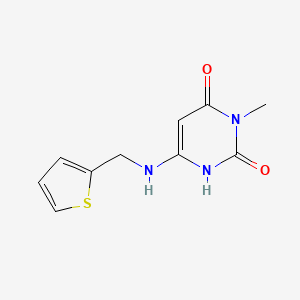

6-(Ethyl(2-hydroxyethyl)amino)pyridazin-3-ol

Overview

Description

Synthesis Analysis

The synthesis of similar compounds has been described in patents . For example, the preparation of ethyl {6-[ethyl-(2-hydroxypropyl)amino]-3-pyridazinyl} hydrazino carboxylate is disclosed from 3-chloro-6-hydrazinopyridazine in protected form, which is oxidized to yield the corresponding azo derivative, which is treated with ethyl-(2-hydroxypropyl)amine in the presence of strong bases .Scientific Research Applications

Novel Synthesis Approaches

- A new class of 6-amino-5-hydroxypyridazin-3(2H)-ones, containing an ethoxycarbonyl moiety at the 4-position, was synthesized for potential applications in medicinal chemistry. These compounds were prepared through a method involving the condensation of disubstituted amines followed by acylation and Dieckmann cyclization, highlighting a versatile approach to pyridazinone derivatives (Dragovich et al., 2008).

Antimicrobial Activity

- Pyridazine derivatives have been synthesized with a focus on exploring their antimicrobial activity. For example, the synthesis and reactions of 3-substituted pyridazino compounds have been explored, showcasing their potential as antimicrobial agents against various microorganisms (El-Mariah, Hosny, & Deeb, 2006).

Anticancer Potential

- Research into pyridazinone derivatives has indicated their potential as antimitotic agents, with specific alterations at the 2,3-positions affecting cytotoxicity and the inhibition of mitosis in leukemia cells. This suggests their utility in developing new anticancer therapies (Temple et al., 1991).

Synthesis of Structurally Diverse Derivatives

- The versatility of pyridazinone chemistry is further demonstrated by the synthesis of novel thieno[2,3-c]pyridazines with antibacterial activity. These compounds are synthesized using a starting material that allows for various structural modifications, showcasing the adaptability of pyridazinone derivatives for different scientific applications (Al-Kamali et al., 2014).

Pharmacological Applications

- The pharmacological profiling of 6-[4-[3-[[2-hydroxy-3-[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]propyl]amino]-propionamido] phenyl]-5-methyl-4,5-dihydro-3(2H)-pyridazinone, which consists of a mixture of four stereoisomers, revealed a novel combination of vasodilation and beta-adrenergic antagonist activity. This highlights the compound's potential in the development of cardiovascular drugs (Howson et al., 1988).

Safety and Hazards

Mechanism of Action

Target of action

Pyridazines and pyridazinones are known to interact with a range of biological targets, depending on their specific structure and functional groups . They have shown a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant and various other anticipated biological activities .

Mode of action

The mode of action of these compounds typically involves binding to their target proteins and modulating their activity. The exact nature of this interaction depends on the specific structure of the compound and the target protein .

Biochemical pathways

Pyridazines and pyridazinones can affect a variety of biochemical pathways, again depending on their specific targets. These could include pathways involved in cell growth and proliferation, neurotransmission, immune response, and many others .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these compounds can vary widely, depending on their specific structure. Some may be well absorbed and distributed throughout the body, while others may be rapidly metabolized and excreted .

Result of action

The molecular and cellular effects of these compounds can include changes in cell growth and proliferation, modulation of immune response, alteration of neurotransmission, and many others, depending on the specific compound and its targets .

Action environment

The action, efficacy, and stability of these compounds can be influenced by a variety of environmental factors, including pH, temperature, presence of other compounds, and specific conditions within the body .

properties

IUPAC Name |

3-[ethyl(2-hydroxyethyl)amino]-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2/c1-2-11(5-6-12)7-3-4-8(13)10-9-7/h3-4,12H,2,5-6H2,1H3,(H,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMRQJBOMTUEVMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCO)C1=NNC(=O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Ethyl(2-hydroxyethyl)amino)pyridazin-3-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Chloro-1-(4-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one](/img/structure/B1481036.png)

![3-hydroxy-5-methyltetrahydro-4H-thieno[2,3-c]pyrrole-4,6(5H)-dione](/img/structure/B1481048.png)

![3-(Tert-butyl) 1-methyl 3-azabicyclo[3.2.0]heptane-1,3-dicarboxylate](/img/structure/B1481049.png)

![1-methoxy-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B1481056.png)

![4-thioxo-1-(2,2,2-trifluoroethyl)-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B1481058.png)

![2-(2-oxo-4-thioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)acetonitrile](/img/structure/B1481059.png)